

An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-3-fluoropropionic acid*

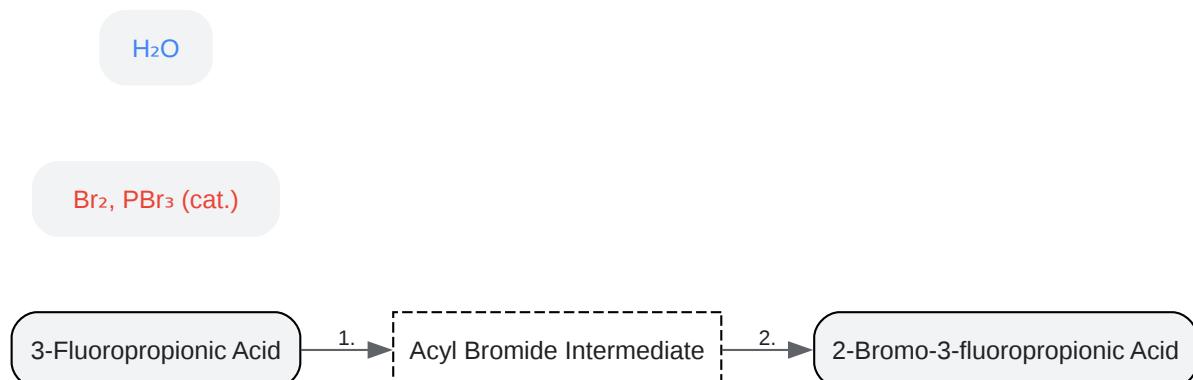
Cat. No.: *B176237*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and safety information for **2-Bromo-3-fluoropropionic acid** (CAS No: 16652-36-1). This valuable building block is of significant interest in medicinal chemistry and drug development due to its potential for incorporation into a variety of molecular scaffolds.

Chemical and Physical Properties


2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid. The presence of both bromine and fluorine atoms imparts unique reactivity and physicochemical properties to the molecule. A summary of its key properties is presented below.

Property	Value	Reference
CAS Number	16652-36-1	[1]
Molecular Formula	C ₃ H ₄ BrFO ₂	[1]
Molecular Weight	170.97 g/mol	[1]
Appearance	Liquid	[1]
Density	1.954 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.466	[1]
Flash Point	> 110 °C (> 230 °F)	[1]
Solubility	Data not available. Expected to be soluble in polar organic solvents.	
pKa	Data not available.	

Synthesis of 2-Bromo-3-fluoropropionic Acid: A Proposed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **2-Bromo-3-fluoropropionic acid** is not readily available in the public domain. However, a plausible and well-established method for the α -bromination of a carboxylic acid is the Hell-Volhard-Zelinsky reaction. The following proposed protocol is adapted from the synthesis of the analogous compound, 2-bromopropionic acid.[\[2\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Bromo-3-fluoropropionic acid**.

Materials:

- 3-Fluoropropionic acid
- Bromine (Br_2)
- Phosphorus tribromide (PBr_3) or red phosphorus
- Water (H_2O)
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask equipped with a reflux condenser and a dropping funnel
- Heating mantle
- Stirring apparatus

- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for vacuum distillation)

Procedure:

- Reaction Setup: In a round-bottom flask, place 3-fluoropropionic acid and a catalytic amount of phosphorus tribromide (or red phosphorus). The flask should be equipped with a dropping funnel and a reflux condenser.
- Bromination: Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and the temperature should be controlled. After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.
- Hydrolysis: After the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl bromide.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.
- Drying and Solvent Removal: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation.

Safety and Handling

2-Bromo-3-fluoropropionic acid is classified as a corrosive substance.[\[1\]](#) It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

- Skin Corrosion/Irritation: Category 1B[\[1\]](#)

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.[\[1\]](#)
- Use a respirator with an appropriate filter if handling in a poorly ventilated area.

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-3-fluoropropionic acid** is not widely available in public databases. However, spectral data for the similar compound, 2-bromopropionic acid, can provide some insights into the expected spectral features.[\[3\]](#) For definitive characterization, it is recommended to acquire spectral data on a purified sample of **2-Bromo-3-fluoropropionic acid**. Commercial suppliers may provide this information upon request.

Applications in Research and Development

2-Bromo-3-fluoropropionic acid serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom at the α -position, and a fluorine atom at the β -position—allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates and other complex organic molecules. Its potential applications are in the development of new therapeutic agents and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-fluoropropionic acid 95 16652-36-1 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Bromopropionic acid(598-72-1) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176237#2-bromo-3-fluoropropionic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

